Tetrahydro-1,2,4,5-tetrazine-3,6-dione
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Overview
Description
Tetrahydro-1,2,4,5-tetrazine-3,6-dione is a chemical compound with the molecular formula C₂H₄N₄O₂ and a molecular weight of 116.0788 g/mol . It is also known by its systematic name, 1,2,4,5-tetrazine-3,6-dione, tetrahydro-. This compound is characterized by its unique structure, which includes a tetrazine ring with two carbonyl groups at positions 3 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,2,4,5-tetrazine-3,6-dione typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. One common method involves the cyclization of hydrazine with glyoxal or its derivatives . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,2,4,5-tetrazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex nitrogen-containing heterocycles.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted tetrazines, hydrazine derivatives, and other nitrogen-containing heterocycles .
Scientific Research Applications
Tetrahydro-1,2,4,5-tetrazine-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-1,2,4,5-tetrazine-3,6-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating redox reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine-3,6-dione: Similar in structure but lacks the tetrahydro configuration.
3,6-Dihydrazino-1,2,4,5-tetrazine: Contains hydrazine groups instead of carbonyl groups.
1,2,4-Triazines: A related class of compounds with a similar nitrogen-rich ring structure.
Uniqueness
Tetrahydro-1,2,4,5-tetrazine-3,6-dione is unique due to its tetrahydro configuration, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This configuration affects its reactivity, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
624-40-8 |
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Molecular Formula |
C2H4N4O2 |
Molecular Weight |
116.08 g/mol |
IUPAC Name |
1,2,4,5-tetrazinane-3,6-dione |
InChI |
InChI=1S/C2H4N4O2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) |
InChI Key |
XMKLTEGSALONPH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NNC(=O)NN1 |
Origin of Product |
United States |
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